molecular formula C6H9N3O2 B042622 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 41862-09-3

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B042622
CAS RN: 41862-09-3
M. Wt: 155.15 g/mol
InChI Key: QHEMDIZENXAVRQ-UHFFFAOYSA-N
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Description

"6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione" is a compound of interest due to its structural and functional significance in chemical research. Its synthesis, molecular structure, and properties have been studied to understand its potential applications and behavior in various chemical contexts.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves condensation reactions, with one-pot syntheses providing efficient routes to produce substituted pyrimidines. For instance, Harutyunyan et al. (2019) demonstrated a one-pot condensation method to synthesize substituted pyrimidines, showcasing the versatility of pyrimidine synthesis approaches (Harutyunyan, Israyelyan, Panosyan, Hakobyan, & Hovsepyan, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including "6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione," is characterized by X-ray crystallography and other spectroscopic methods. These analyses reveal the arrangement of atoms within the molecule and the presence of hydrogen-bonded dimers in the crystalline state, providing insights into the compound's reactivity and interactions (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, leading to the formation of new compounds with diverse properties. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles to produce acylpyrimidines and dihydroquinazolinones illustrate the reactivity of pyrimidine-based compounds and their potential for creating pharmacologically relevant structures (Jones, Begley, Peterson, & Sumaria, 1990).

Scientific Research Applications

  • Anti-inflammatory Applications : A derivative, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, has been found to exhibit remarkable anti-inflammatory activity, suggesting its potential for pharmaceutical applications (Dong, 2010).

  • Crystal Structure Analysis : Research has detailed the crystal structure of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate to understand its molecular geometry and interactions, contributing to structural chemistry knowledge (Schwabenländer, Kirfel, & Müller, 1998).

  • Pharmaceutical Synthesis : It serves as a substrate for synthesizing various pharmaceutical compounds, like thietanyl-substituted pyrimidine-2,4(1H,3H)-dions, indicating its versatility in creating medicinally relevant molecules (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

  • Nonlinear Optical Properties : Pyrimidine-based bis-uracil derivatives, related to 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, have shown promising nonlinear optical properties, making them candidates for optical and drug discovery applications (Mohan et al., 2020).

  • Antimalarial Properties : Certain synthesized compounds related to this pyrimidine derivative exhibit potential antimalarial activity, expanding its role in pharmaceutical research and development (Halladay & Cowden, 1990).

  • Synthesis in Aqueous Media : The compound also participates in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones, demonstrating its adaptability in various reaction conditions and its potential for streamlined pharmaceutical production (Abdelrazek et al., 2019).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. This includes avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

6-amino-1-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEMDIZENXAVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357513
Record name 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

CAS RN

41862-09-3
Record name 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 127.5 g (1.5 mol) cyanoacetic acid and 200 ml of acetic anhydride was added 120 g (1.36 mol) of ethylurea. The solution was stirred at 60°-70° C. for 2 hours. After cooling, white crystals were filtered off and washed with ethanol. Yield 153 g (74%) (I). This was stirred in 1 liter of hot water and 160 ml of 2 N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5 N HCl. After cooling, white crystals were filtered off. Yield 100 g (65%) (II) NMR.
Quantity
127.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Kumaran, KR Jaisankar, SRM Kamil… - Int. J. Chem. Tech …, 2012 - researchgate.net
Several series of pyrido [2, 3-d] pyrimidine derivatives were synthesized by reaction of arylmethylene acetoacetates with different aminopyrimidines. A series of Diacyl substituted 1-ethyl…
Number of citations: 3 www.researchgate.net
R Edupuganti, Q Wang, CDJ Tavares… - Bioorganic & medicinal …, 2014 - Elsevier
A small molecule library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives 6–16 was synthesized from 6-amino-1,3-disubstituted uracils 18, characterized, and screened for inhibitory …
Number of citations: 61 www.sciencedirect.com
H Han, C Li, M Li, L Yang, S Zhao, Z Wang, H Liu, D Liu - Molecules, 2020 - mdpi.com
Sirtuins (SIRT1-7) are a family of NAD + -dependent deacetylases. They regulate many physiological processes and play important roles in inflammation, diabetes, cancers, and …
Number of citations: 10 www.mdpi.com
E Elzein, RV Kalla, X Li, T Perry, A Gimbel… - Journal of medicinal …, 2008 - ACS Publications
Recently, we have reported a series of new 1,3-symmetrically (R 1 = R 3 ) substituted xanthines (3 and 4) which have high affinity and selectivity for the human adenosine A 2B …
Number of citations: 76 pubs.acs.org
J Jiang, LH Sigua, A Chan, P Kalra… - …, 2022 - Wiley Online Library
Inhibitors of Bromodomain and Extra Terminal (BET) proteins are investigated for various therapeutic indications, but selectivity for BRD2, BRD3, BRD4, BRDT and their respective …
AM Ayoub, LML Hawk, RJ Herzig, J Jiang… - Journal of medicinal …, 2017 - ACS Publications
Chemical inhibition of epigenetic regulatory proteins BrdT and Brd4 is emerging as a promising therapeutic strategy in contraception, cancer, and heart disease. We report an easily …
Number of citations: 46 pubs.acs.org
S El-Kalyoubi, SS Elbaramawi, WA Zordok… - Bioorganic …, 2023 - Elsevier
In this work, a novel promising hybrid mode of uracil/thiouracil based quinoline pharmacophore ie 5a-f was rationalized and synthesized based on rigidification and lipophilic principles, …
Number of citations: 2 www.sciencedirect.com
E Specker, S Matthes, R Wesolowski… - Journal of Medicinal …, 2022 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the synthesis of serotonin. Serotonin is a key neurotransmitter in the central nervous system and, in the periphery, …
Number of citations: 6 pubs.acs.org
J Jiang - 2020 - search.proquest.com
Unintended pregnancies can have significant adverse socioeconomic effects and health risks for women. One approach to reducing unintended pregnancies is the use of effective …
Number of citations: 2 search.proquest.com

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